Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Overview
Description
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a chemical compound that is related to 2-Bromoethyl ether and ethyl 2-(2-bromoethoxy)acetate . It is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(2-bromoethoxy)-2-hydroxybenzaldehyde has been determined by X-ray single crystal diffraction . The structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde can be used to synthesize nonlinear optical materials .Scientific Research Applications
Chiral Liquid Crystal Materials
- Research by Yu, Chang, and Wu (2007) explored the synthesis of chiral materials derived from similar fluoro-substituted benzoates. These materials demonstrated polymorphism, detected by polarizing microscopy and differential scanning calorimetry, and showed properties like ferroelectric and antiferroelectric phases. The study highlighted the impact of fluoro substituents on the physical properties of these materials (Yu, Chang, & Wu, 2007).
Synthesis of Heterocycles with Antiviral Activities
- Dawood et al. (2011) described the synthesis of new heterocycles, starting from a process involving ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This synthesis led to compounds screened for antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antimycobacterial Activity
- A study by Koçyiğit-Kaymakçıoğlu et al. (2009) focused on synthesizing substituted methylene/ethylene 4-fluorophenylhydrazide derivatives, with a process involving compounds structurally related to this compound. These derivatives were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu, Elçin Oruç-Emre, Unsalan, & Rollas, 2009).
Synthesis of Quinoline Derivatives
- Aleksanyan and Hambardzumyan (2013) investigated the reactions of chloro-methylquinolines with benzoic acids and ethyl 4-aminobenzoate to obtain new quinoline derivatives. These derivatives are known for their use in biochemistry and medicine, particularly as fluorophores in studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Floxacin Intermediates in Continuous-Flow Processes
- Guo, Yu, and Su (2020) developed a method for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate in continuous flow processes, a compound related to the structure of this compound. This study highlights the significance of efficient C–C bond formation methods in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).
Properties
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKKUMZDVTPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10832839 | |
Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872593-29-8 | |
Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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